c-Met-IN-9 is classified as a kinase inhibitor, specifically targeting the c-Met receptor tyrosine kinase. It was developed through synthetic chemistry approaches that modify existing scaffolds known to interact with the c-Met receptor. The compound's efficacy has been evaluated in various preclinical models, demonstrating its potential as an anti-cancer agent.
The synthesis of c-Met-IN-9 involves multiple steps that utilize established organic chemistry techniques. Key methods include:
The molecular structure of c-Met-IN-9 can be described by its core features:
Data regarding molecular weight, solubility, and structural formulas are critical for understanding its pharmacokinetic properties.
c-Met-IN-9 undergoes several chemical reactions relevant to its function:
The mechanism of action for c-Met-IN-9 involves:
c-Met-IN-9 exhibits several notable physical and chemical properties:
Relevant data from stability studies can inform formulation strategies for drug delivery.
c-Met-IN-9 has potential applications in:
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 2624-63-7
CAS No.: 10305-76-7